molecular formula C18H15FN2O3S2 B2440987 2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide CAS No. 895469-73-5

2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Cat. No. B2440987
M. Wt: 390.45
InChI Key: PSEGDGWAMWOJRP-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, also known as FST or FST-100, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. FST-100 is a promising drug candidate due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Cytotoxic and Anticancer Activity

Several studies have explored the cytotoxic and anticancer properties of sulfonamide derivatives, including compounds structurally related to "2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide". For instance, Ghorab et al. (2015) synthesized sulfonamide derivatives and found one compound to exhibit potent activity against breast cancer cell lines, demonstrating the therapeutic potential of these compounds in oncology Ghorab et al., 2015.

Antimicrobial Activity

Sulfonamide derivatives have been shown to possess promising antimicrobial properties. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety and evaluated them as antimicrobial agents, highlighting their potential in addressing bacterial and fungal infections Darwish et al., 2014.

Immunomodulatory Effects

Research by Wang et al. (1988) on a novel synthetic immunomodulator closely related to the sulfonamide compound demonstrated the ability to enhance cytolytic T-lymphocyte responses, suggesting potential applications in immunotherapy and cancer treatment Wang et al., 1988.

Antioxidant Activity

The antioxidant properties of amidomethane sulfonyl-linked derivatives have been investigated, with certain compounds showing superior activity compared to standard antioxidants like Ascorbic acid. This points to their potential use in mitigating oxidative stress-related conditions Talapuru et al., 2014.

Anticonvulsant Agents

Compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity, with several showing protection against induced convulsions, indicating their potential in the treatment of epilepsy Farag et al., 2012.

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c1-12-2-4-13(5-3-12)16-10-25-18(20-16)21-17(22)11-26(23,24)15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEGDGWAMWOJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

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